N,3,7-Trimethylquinoxalin-6-amine
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Overview
Description
N,3,7-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine, characterized by a quinoxaline core substituted with three methyl groups and an amine group. Quinoxalines are known for their broad-spectrum biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method involves the alkylation of quinoxaline derivatives. For instance, starting with quinoxaline, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Reductive Amination: Another method involves the reductive amination of quinoxaline derivatives. This involves the reaction of a quinoxaline aldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of quinoxaline derivatives in the presence of a suitable catalyst like palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinoxaline N-oxides.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various alkylated or acylated quinoxaline derivatives.
Scientific Research Applications
N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:
Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl and amine substitutions.
2,3-Dimethylquinoxaline: Similar structure but with only two methyl groups.
6-Aminoquinoxaline: Similar structure but without the methyl groups.
Uniqueness:
N,3,7-Trimethylquinoxalin-6-amine: stands out due to its specific substitution pattern, which can enhance its biological activity and stability compared to its analogs.
Properties
CAS No. |
97389-14-5 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,3,7-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3 |
InChI Key |
AZOQYQJZXFUXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1NC)C |
Origin of Product |
United States |
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